molecular formula C29H31NO4 B14900678 (2R)-3-(3-hydroxyphenyl)-4-methyl-2-[4-[(1-propylazetidin-3-yl)methoxy]phenyl]-2H-chromen-6-ol

(2R)-3-(3-hydroxyphenyl)-4-methyl-2-[4-[(1-propylazetidin-3-yl)methoxy]phenyl]-2H-chromen-6-ol

Cat. No.: B14900678
M. Wt: 457.6 g/mol
InChI Key: ABSGIUXAPWSTBC-GDLZYMKVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-3-(3-hydroxyphenyl)-4-methyl-2-[4-[(1-propylazetidin-3-yl)methoxy]phenyl]-2H-chromen-6-ol is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(3-hydroxyphenyl)-4-methyl-2-[4-[(1-propylazetidin-3-yl)methoxy]phenyl]-2H-chromen-6-ol typically involves multiple steps, including the formation of the chromene core and the introduction of various substituents. Common synthetic routes may include:

    Formation of the Chromene Core: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes or ketones.

    Introduction of Substituents: The hydroxyphenyl, methyl, and propylazetidinyl groups can be introduced through various substitution reactions, often involving halogenated intermediates and nucleophilic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(3-hydroxyphenyl)-4-methyl-2-[4-[(1-propylazetidin-3-yl)methoxy]phenyl]-2H-chromen-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the chromene core or the substituents, leading to different reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and chromene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenated intermediates and nucleophiles like amines or alcohols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (2R)-3-(3-hydroxyphenyl)-4-methyl-2-[4-[(1-propylazetidin-3-yl)methoxy]phenyl]-2H-chromen-6-ol can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, this compound may exhibit various activities such as antioxidant, anti-inflammatory, or antimicrobial properties. It can be studied for its potential therapeutic effects in treating diseases.

Medicine

In medicine, this compound could be investigated for its potential as a drug candidate, particularly in areas like oncology, neurology, or infectious diseases.

Industry

Industrially, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2R)-3-(3-hydroxyphenyl)-4-methyl-2-[4-[(1-propylazetidin-3-yl)methoxy]phenyl]-2H-chromen-6-ol would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Flavonoids: Compounds like quercetin or kaempferol, which also have a chromene core and exhibit similar biological activities.

    Coumarins: Such as umbelliferone or esculetin, which share structural similarities and are known for their diverse pharmacological properties.

Uniqueness

What sets (2R)-3-(3-hydroxyphenyl)-4-methyl-2-[4-[(1-propylazetidin-3-yl)methoxy]phenyl]-2H-chromen-6-ol apart is its specific combination of substituents, which may confer unique chemical reactivity and biological activity compared to other chromenes, flavonoids, or coumarins.

Properties

Molecular Formula

C29H31NO4

Molecular Weight

457.6 g/mol

IUPAC Name

(2R)-3-(3-hydroxyphenyl)-4-methyl-2-[4-[(1-propylazetidin-3-yl)methoxy]phenyl]-2H-chromen-6-ol

InChI

InChI=1S/C29H31NO4/c1-3-13-30-16-20(17-30)18-33-25-10-7-21(8-11-25)29-28(22-5-4-6-23(31)14-22)19(2)26-15-24(32)9-12-27(26)34-29/h4-12,14-15,20,29,31-32H,3,13,16-18H2,1-2H3/t29-/m1/s1

InChI Key

ABSGIUXAPWSTBC-GDLZYMKVSA-N

Isomeric SMILES

CCCN1CC(C1)COC2=CC=C(C=C2)[C@@H]3C(=C(C4=C(O3)C=CC(=C4)O)C)C5=CC(=CC=C5)O

Canonical SMILES

CCCN1CC(C1)COC2=CC=C(C=C2)C3C(=C(C4=C(O3)C=CC(=C4)O)C)C5=CC(=CC=C5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.